REACTION_SMILES
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[C:16]([OH:17])(=[O:18])[CH3:19].[CH2:20]1[O:21][CH2:22][CH2:23][CH2:24]1.[CH3:1][O:2][CH2:3][C:4]([CH3:5])([CH3:6])[c:7]1[cH:8][cH:9][c:10]([N+:13]([O-:14])=[O:15])[cH:11][cH:12]1>>[CH3:1][O:2][CH2:3][C:4]([CH3:5])([CH3:6])[c:7]1[cH:8][cH:9][c:10]([NH2:13])[cH:11][cH:12]1
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Name
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Type
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product
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Smiles
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COCC(C)(C)c1ccc(N)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |